molecular formula C9H18N2O2 B13302991 Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

Cat. No.: B13302991
M. Wt: 186.25 g/mol
InChI Key: NPRCZEDRUYJSMU-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate typically involves the reaction of 3-amino-2-methylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-7-9(10,4-3-5-11-7)6-8(12)13-2/h7,11H,3-6,10H2,1-2H3

InChI Key

NPRCZEDRUYJSMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(CC(=O)OC)N

Origin of Product

United States

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